(2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid chemical structure and properties
(2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid chemical structure and properties
A Technical Guide to Metolachlor: Properties, Synthesis, and Analysis
To the Reader: Initial research for the compound "(2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid" did not yield sufficient public data to construct a comprehensive technical guide. This suggests the compound may be novel or not widely characterized. Therefore, this guide will focus on Metolachlor , a structurally related and extensively documented compound. Metolachlor shares the core 2-ethyl-6-methylaniline moiety, making it a relevant and instructive analogue for understanding the chemical and biological properties of this class of molecules.
Introduction to Metolachlor
Metolachlor is a selective, pre-emergent herbicide widely used in agriculture to control annual grasses and certain broadleaf weeds.[1][2][3] It belongs to the chloroacetanilide chemical family and is a derivative of aniline.[3][4] First registered in 1976, it is commonly applied to crops such as corn, soybeans, cotton, and sorghum.[1][4][5] Metolachlor's efficacy lies in its ability to inhibit the growth of seedling shoots before they emerge from the soil.[1][2]
The technical product exists as a mixture of stereoisomers. Due to restricted rotation around the aryl-N bond, it has a chiral axis, in addition to a chiral center in the side chain, resulting in four stereoisomers.[4][6] The S-enantiomers exhibit significantly higher herbicidal activity than the R-enantiomers.[5][6] Modern formulations, such as S-metolachlor, are enriched with the more active S-isomer, allowing for lower application rates.[5][7]
Chemical Structure and Physicochemical Properties
Metolachlor is chemically known as (RS)-2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-(1-methoxypropan-2-yl)acetamide.[4] It is characterized by a 2,6-disubstituted aniline ring linked to a chloroacetyl group and a methoxypropyl side chain.
Chemical Structure of Metolachlor:
Caption: Chemical structure of Metolachlor.
Table 1: Physicochemical Properties of Metolachlor
| Property | Value | Source |
| Molecular Formula | C15H22ClNO2 | [5][8] |
| Molar Mass | 283.80 g/mol | [4][5] |
| Appearance | Off-white to tan liquid | [3][4][8] |
| Density | 1.1 g/mL | [4] |
| Boiling Point | 100 °C at 0.001 mmHg | [4] |
| Water Solubility | 530 mg/L at 20 °C | [4][8] |
| Vapor Pressure | 1.7 x 10⁻³ Pa at 20 °C | [8] |
| Log P (Octanol-Water Partition Coefficient) | 3.13 | [8] |
Synthesis and Mechanism of Action
General Synthesis Pathway
The industrial synthesis of metolachlor typically involves a two-step process:
-
Reductive Alkylation: 2-ethyl-6-methylaniline (MEA) is condensed with methoxyacetone. The resulting imine is then hydrogenated to form the chiral amine intermediate.[4]
-
Acylation: The secondary amine is subsequently acylated with chloroacetyl chloride to yield metolachlor.[4][9]
Several synthetic routes have been developed to produce enantiomerically enriched S-metolachlor, often employing asymmetric hydrogenation with chiral catalysts or using chiral pool approaches.[6][10]
Caption: Generalized synthesis workflow for S-Metolachlor.
Mechanism of Action
Metolachlor is a systemic herbicide absorbed primarily through the shoots and roots of emerging seedlings.[1] Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][5][7]
-
Target: Metolachlor targets and inhibits elongase enzymes, which are crucial for the synthesis of fatty acids with 20 or more carbons.[5]
-
Cellular Effect: The disruption of VLCFA biosynthesis prevents the formation of new cell membranes and cuticle, which halts cell division and elongation.[5][7]
-
Physiological Outcome: This leads to the inhibition of root and shoot growth in susceptible weed seedlings, preventing their emergence from the soil.[2][5]
Caption: Metolachlor's mechanism of action pathway.
Analytical Methodologies
The quantification of metolachlor in environmental and biological samples is crucial for regulatory monitoring and research. A common and robust method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Determination of Metolachlor in Water by SPE and LC-MS/MS
This protocol is adapted from established methods for analyzing chloroacetanilide herbicides and their degradates in water.[11][12]
Objective: To quantify the concentration of metolachlor in water samples with a limit of quantification (LOQ) of 0.10 µg/L.
Materials:
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Metolachlor analytical standard
-
LC-MS/MS system with electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Solid-Phase Extraction): a. Condition a C18 SPE cartridge with methanol followed by deionized water. b. Pass a 50 mL water sample through the conditioned SPE cartridge. c. Wash the cartridge with deionized water to remove interferences. d. Dry the cartridge under vacuum for at least 10 minutes.[11] e. Elute the retained metolachlor from the cartridge using 80/20 methanol/water (v/v).[11][12] f. Reduce the eluate volume to under 1.0 mL using a gentle stream of nitrogen. g. Reconstitute the sample to the final volume in 10/90 acetonitrile/water (v/v).[12]
-
LC-MS/MS Analysis: a. Chromatographic Separation:
- Column: C18 reversed-phase column.
- Mobile Phase: Gradient elution with acetonitrile and water.
- Injection Volume: 50 µL.[11] b. Mass Spectrometry Detection:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for metolachlor, ensuring high selectivity and sensitivity.
-
Quantification: a. Prepare a series of calibration standards of known metolachlor concentrations (e.g., 0.125 to 10 ng).[11] b. Generate a calibration curve by plotting the peak area against the concentration of the standards. c. Determine the concentration of metolachlor in the samples by interpolating their peak areas from the calibration curve.
Toxicology and Environmental Fate
Toxicological Profile
Metolachlor exhibits low acute toxicity via oral and dermal routes.[13][14] However, it is classified as a skin sensitizer.[13][15] Long-term exposure in animal studies has shown effects such as decreased body weight and changes in liver and kidney weights at high doses.[8][13][14] The U.S. EPA has classified metolachlor as "not likely to be carcinogenic to humans" at doses that do not cause cellular proliferation in the liver.[15]
Table 2: Summary of Toxicological Endpoints for Metolachlor
| Endpoint | Value | Species | Source |
| Acute Oral LD50 | >2000 mg/kg | Rat | [8] |
| Acute Dermal LD50 | >10,000 mg/kg | Rat | [8] |
| Dermal Sensitization | Positive | Guinea Pig | [13] |
| Carcinogenicity | Not likely to be carcinogenic to humans | - | [15] |
| Acceptable Daily Intake (ADI) | 0.08 mg/kg bw/day | - | [14] |
Environmental Fate
Metolachlor's behavior in the environment is influenced by its moderate water solubility and relatively low soil adsorption.
-
Soil: The primary degradation pathway in soil is microbial metabolism.[8][16] Its soil half-life can range from 47 to over 100 days, depending on soil type and conditions.[8] Due to its mobility, it has the potential to leach into groundwater.[8][16]
-
Water: In water, metolachlor is relatively resistant to hydrolysis.[8][16] Photodegradation in water is slow.[8] It is frequently detected in surface and groundwater in agricultural areas.[17] Its two primary degradation products, metolachlor ethane sulfonic acid (ESA) and metolachlor oxanilic acid (OA), are often found at higher concentrations than the parent compound.[16]
-
Air: Volatilization is not a significant dissipation pathway from soil or water.[16] A study found that about 10% of applied metolachlor volatilized.[17]
Conclusion
Metolachlor remains a critical tool in modern agriculture for weed management. Its efficacy is rooted in a well-understood mechanism of action involving the inhibition of VLCFA synthesis. While effective, its environmental persistence and mobility necessitate careful management and monitoring, for which robust analytical methods like LC-MS/MS are essential. The development of S-metolachlor represents a significant advancement in reducing the environmental load of this herbicide while maintaining its agricultural benefits.
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